molecular formula C15H20N6O B2825872 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine CAS No. 2415471-90-6

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine

Cat. No.: B2825872
CAS No.: 2415471-90-6
M. Wt: 300.366
InChI Key: MWFOWUVYHQNLND-UHFFFAOYSA-N
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Description

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of two pyrimidine rings, one of which is substituted with a methoxy group and a piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Methoxypyrimidine Intermediate: The starting material, 6-methoxypyrimidine, is synthesized through the reaction of 4-chloropyrimidine with methanol in the presence of a base such as sodium methoxide.

    Piperazine Substitution: The methoxypyrimidine intermediate is then reacted with piperazine under reflux conditions to form 4-(6-methoxypyrimidin-4-yl)piperazine.

    Dimethylpyrimidine Coupling: Finally, the 4-(6-methoxypyrimidin-4-yl)piperazine is coupled with 5,6-dimethylpyrimidine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine rings, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products

    Oxidation: N-oxides of the pyrimidine rings.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anti-cancer drugs.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Morpholinopyrimidin-4-yl)piperazine
  • 4-(6-Methoxypyrimidin-4-yl)morpholine
  • 5,6-Dimethyl-4-(pyrimidin-4-yl)piperazine

Uniqueness

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine is unique due to its dual pyrimidine structure and the presence of both methoxy and piperazine groups. This combination enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c1-11-12(2)16-9-19-15(11)21-6-4-20(5-7-21)13-8-14(22-3)18-10-17-13/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFOWUVYHQNLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=CC(=NC=N3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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